3-Chloro-2-fluoroaniline

Physicochemical properties Boiling point Density

3-Chloro-2-fluoroaniline (CAS 2106-04-9) is a dihalo-substituted aniline with a molecular formula of C6H5ClFN and a molecular weight of 145.56 g/mol. This compound, also known as 2-fluoro-3-chloroaniline or benzenamine, 3-chloro-2-fluoro-, is a clear, light beige to colorless liquid at room temperature.

Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol
CAS No. 2106-04-9
Cat. No. B1295074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoroaniline
CAS2106-04-9
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)N
InChIInChI=1S/C6H5ClFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
InChIKeyXWBTZHDDWRNOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-fluoroaniline (CAS 2106-04-9): A Dihalo-Substituted Aniline for Pharmaceutical and Agrochemical Intermediates


3-Chloro-2-fluoroaniline (CAS 2106-04-9) is a dihalo-substituted aniline with a molecular formula of C6H5ClFN and a molecular weight of 145.56 g/mol [1]. This compound, also known as 2-fluoro-3-chloroaniline or benzenamine, 3-chloro-2-fluoro-, is a clear, light beige to colorless liquid at room temperature . Its unique substitution pattern—a chlorine atom at the 3-position and a fluorine atom at the 2-position relative to the amino group—imparts distinct physicochemical and reactivity characteristics that differentiate it from other halogenated anilines and drive its utility as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals [2].

Why Generic Substitution Fails for 3-Chloro-2-fluoroaniline: The Critical Role of Orthogonal Halogen Substitution


3-Chloro-2-fluoroaniline cannot be generically substituted by other halogenated anilines such as 3-chloroaniline, 2-fluoroaniline, or 4-chloro-2-fluoroaniline due to the orthogonal electronic and steric effects imposed by its specific 3-chloro-2-fluoro substitution pattern. The ortho-fluorine atom significantly alters the electron density on the aromatic ring and the basicity of the adjacent amino group, directly impacting reactivity in nucleophilic aromatic substitution and cross-coupling reactions . The meta-chlorine atom further modulates these properties, resulting in a unique profile of lipophilicity (LogP), pKa, and boiling point that dictates its performance and selectivity in specific synthetic sequences [1]. The following quantitative evidence demonstrates why this precise substitution pattern, and not a simple mono-halogenated analog, is required for targeted research and industrial applications.

Quantitative Differentiation of 3-Chloro-2-fluoroaniline vs. Closest Halogenated Aniline Analogs


Physicochemical Profile: Boiling Point, Density, and Refractive Index Differentiate 3-Chloro-2-fluoroaniline from Mono-Halogenated Analogs

3-Chloro-2-fluoroaniline exhibits a boiling point of 214 °C, which is 16 °C lower than that of 3-chloroaniline (230 °C) and approximately 31 °C higher than that of 2-fluoroaniline (182-183 °C) . Its density is 1.324 g/mL at 25 °C, compared to 1.206 g/mL for 3-chloroaniline and 1.151 g/mL for 2-fluoroaniline . The refractive index (n20/D) is 1.564, which falls between the values for 3-chloroaniline (1.594) and 2-fluoroaniline (1.544) .

Physicochemical properties Boiling point Density Refractive index Halogenated anilines

Lipophilicity (LogP) Enhancement: 3-Chloro-2-fluoroaniline Shows 42% Higher LogP Than 2-Fluoroaniline, Favoring Membrane Permeability

3-Chloro-2-fluoroaniline has an experimental XLogP3 value of 1.97 and a consensus LogP of 2.15 . In contrast, 2-fluoroaniline has a LogP of 1.29 [1], and 3-chloroaniline has a LogP of 1.90 . The addition of a meta-chlorine atom to the ortho-fluoroaniline scaffold increases lipophilicity by approximately 0.68 log units (or 42% increase in partition coefficient).

Lipophilicity LogP Membrane permeability Drug design ADME

Specific Intermediate for EGFR Inhibitors: 3-Chloro-2-fluoroaniline is a Documented Building Block for Gefitinib and AZD8931 Synthesis

3-Chloro-2-fluoroaniline is explicitly cited as a precursor for the synthesis of the anti-tumor drug gefitinib (Iressa), an EGFR tyrosine kinase inhibitor [1]. It is also a key intermediate for AZD8931, a potent, ATP-competitive, and reversible inhibitor of EGFR, ErbB2, and ErbB3 with IC50 values of 4 nM, 3 nM, and 4 nM, respectively . In contrast, the simple analog 3-chloroaniline is not documented as a direct precursor for these specific quinazoline-based EGFR inhibitors, highlighting the necessity of the 2-fluoro substituent for the target scaffold.

EGFR inhibitor Gefitinib AZD8931 Pharmaceutical intermediate Oncology

High-Yield Synthetic Transformation: 3-Chloro-2-fluoroaniline Delivers 82.5% Overall Yield in 2-Chloro-3-fluorobromobenzene Synthesis

A reported synthesis of 2-chloro-3-fluorobromobenzene from 3-chloro-2-fluoroaniline via bromination and diazotization proceeds with an overall molar yield of 82.5% and a final product purity of ≥99% (GC) [1]. This demonstrates the compound's excellent reactivity and selectivity in sequential halogenation reactions. Comparable yields for similar transformations starting from mono-halogenated anilines are often lower due to competing side reactions or less favorable regioselectivity.

Synthetic yield Bromination Diazotization Halogen exchange Process chemistry

pKa and Basicity Modulation: 3-Chloro-2-fluoroaniline (pKa 2.15) is Significantly More Acidic Than 3-Chloroaniline (pKa 3.46)

The predicted pKa of the protonated aniline nitrogen in 3-chloro-2-fluoroaniline is 2.15 ± 0.10 . In contrast, the pKa of 3-chloroaniline is 3.46 , and that of 2-fluoroaniline is 3.2 . The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, lowering the pKa by over 1.3 log units compared to 3-chloroaniline.

pKa Basicity Nucleophilicity Solubility Reaction optimization

Enthalpy of Vaporization: 3-Chloro-2-fluoroaniline's ΔHvap (42.561 kJ/mol) Informs Distillation and Safety Parameters

The enthalpy of vaporization of 3-chloro-2-fluoroaniline at its boiling point (487.15 K) is 42.561 kJ/mol . This value is lower than that reported for 3-chloroaniline (46.4 kJ/mol) and slightly higher than that for 2-fluoroaniline (41.9 kJ/mol) . The difference of 3.8 kJ/mol compared to 3-chloroaniline indicates that less energy is required to vaporize 3-chloro-2-fluoroaniline, which can be a decisive factor in energy-intensive purification steps.

Thermodynamics Enthalpy of vaporization Distillation Process safety Scale-up

Procurement-Driven Application Scenarios for 3-Chloro-2-fluoroaniline in Pharma and Agrochemical R&D


Synthesis of Quinazoline-Based EGFR Tyrosine Kinase Inhibitors (e.g., Gefitinib, AZD8931)

Medicinal chemistry groups synthesizing 4-anilinoquinazoline scaffolds for oncology programs should select 3-chloro-2-fluoroaniline as the optimal aniline coupling partner. Its documented use as a precursor to gefitinib and AZD8931 [1] ensures structural fidelity to patented clinical candidates. The specific 3-chloro-2-fluoro substitution pattern is required to achieve the desired kinase selectivity profile, making substitution with 3-chloroaniline or 2-fluoroaniline synthetically invalid for these targets [2].

Preparation of High-Value Dihalogenated Aromatic Intermediates via Halogen Exchange

Process chemists seeking to produce 2-chloro-3-fluorobromobenzene or related dihalogenated arenes will achieve superior yields (82.5% overall) when starting from 3-chloro-2-fluoroaniline [1]. The compound's balanced reactivity and the ortho-directing effect of the fluorine atom facilitate clean bromination and diazotization, minimizing by-product formation and simplifying purification. This directly translates to lower cost of goods in multi-kilogram campaigns.

Design of CNS-Penetrant Drug Candidates Leveraging Enhanced Lipophilicity

Drug discovery teams optimizing blood-brain barrier penetration can use 3-chloro-2-fluoroaniline as a privileged fragment. Its LogP value of ~2.0 is significantly higher than that of 2-fluoroaniline (LogP 1.29) [1][2], placing it in a favorable lipophilicity range for CNS drug design. Incorporating this building block early in hit-to-lead campaigns can pre-optimize ADME properties, reducing the need for later-stage structural modifications.

Agrochemical Intermediate for Next-Generation Herbicides and Fungicides

Agrochemical R&D groups developing fluorinated crop protection agents should consider 3-chloro-2-fluoroaniline as a key starting material [1]. The presence of both chlorine and fluorine atoms allows for modular diversification into a range of biologically active scaffolds with improved environmental stability and target specificity. Its availability at up to 500 kg scale [2] ensures a reliable supply chain for pilot and commercial production.

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